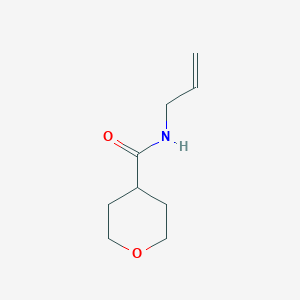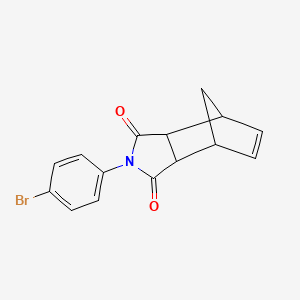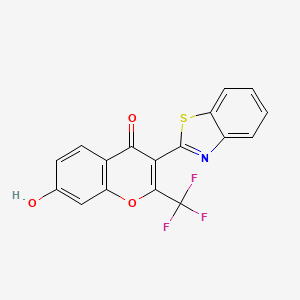
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, also known as BHC, is a synthetic compound that has been widely used in scientific research due to its unique structure and properties. BHC is a member of the coumarin family of compounds and has been found to exhibit significant bioactivity in various biological systems.
Scientific Research Applications
Nonlinear Optical Properties
A study by García et al. (2016) developed novel derivatives with significant nonlinear optical properties, indicating potential applications in optical switching, waveguides, and nonlinear contrast phase among others. These properties are attributed to the strategic incorporation of specific groups into the coumarin molecules, showcasing the compound's utility in materials science for low-power applications (García et al., 2016).
pH Sensing and Fluorescence
Li et al. (2018) synthesized a benzothiazole-based aggregation-induced emission luminogen (AIEgen) demonstrating multifluorescence emissions under different states. This compound exhibited highly sensitive pH detection capabilities, particularly within physiological pH ranges, making it suitable for biosample analysis and neutral water testing (Li et al., 2018).
Antimicrobial Activity and Coating Applications
Research by El‐Wahab et al. (2014) highlighted the antimicrobial properties of a coumarin-thiazole derivative when incorporated into polymer coatings. This study showcased its effectiveness against various micro-organisms, suggesting its potential in creating antimicrobial surfaces (El‐Wahab et al., 2014).
Fluorescent Brighteners
Harishkumar et al. (2012) developed fluorescent derivatives with potential as blue light-emitting materials. This application is crucial for developing new lighting and display technologies, highlighting the compound's versatility in electronic and photonic devices (Harishkumar et al., 2012).
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F3NO3S/c18-17(19,20)15-13(16-21-10-3-1-2-4-12(10)25-16)14(23)9-6-5-8(22)7-11(9)24-15/h1-7,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNCHSRVCYMSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(OC4=C(C3=O)C=CC(=C4)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

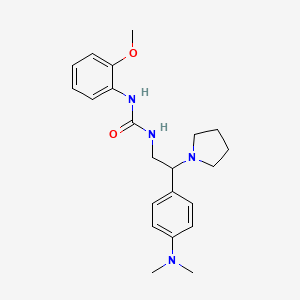

![1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2464985.png)
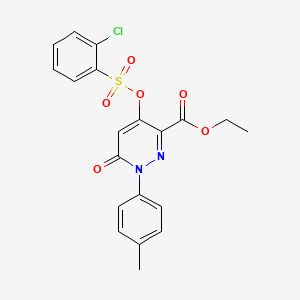
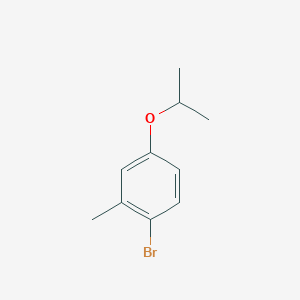
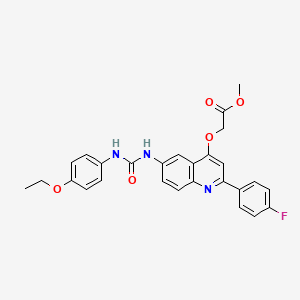
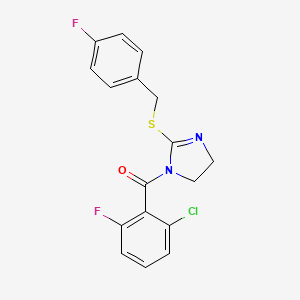
![(1E,2E)-1-(10,13-dimethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-2-(2-(trifluoromethyl)benzylidene)hydrazine](/img/structure/B2464995.png)
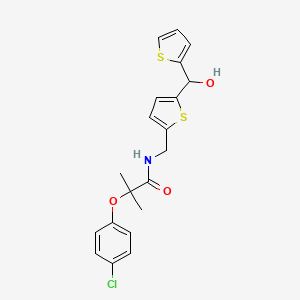
![2-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2464998.png)


